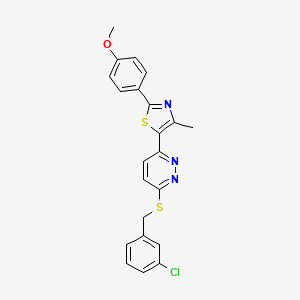

5-(6-((3-Chlorobenzyl)thio)pyridazin-3-yl)-2-(4-methoxyphenyl)-4-methylthiazole

Description

This compound features a thiazole core substituted with a pyridazinyl group bearing a 3-chlorobenzylthio moiety and a 4-methoxyphenyl ring. The structure combines aromatic and heterocyclic components, which are common in bioactive molecules targeting enzymes or receptors.

Properties

IUPAC Name |

5-[6-[(3-chlorophenyl)methylsulfanyl]pyridazin-3-yl]-2-(4-methoxyphenyl)-4-methyl-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18ClN3OS2/c1-14-21(29-22(24-14)16-6-8-18(27-2)9-7-16)19-10-11-20(26-25-19)28-13-15-4-3-5-17(23)12-15/h3-12H,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTFNGYAPSHOLHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=C(C=C2)OC)C3=NN=C(C=C3)SCC4=CC(=CC=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18ClN3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(6-((3-Chlorobenzyl)thio)pyridazin-3-yl)-2-(4-methoxyphenyl)-4-methylthiazole is a complex organic compound that has garnered attention due to its potential biological activities. This compound features a thiazole ring, pyridazine moiety, and a chlorobenzyl thio substituent, which contribute to its diverse biological properties.

Structural Characteristics

The compound can be structurally analyzed as follows:

| Feature | Description |

|---|---|

| Molecular Formula | C22H18ClN3OS2 |

| Molecular Weight | 439.98 g/mol |

| Functional Groups | Thiazole, Pyridazine, Chlorobenzyl Thio |

Antimicrobial Properties

Research indicates that thiazole derivatives exhibit significant antimicrobial activity. The presence of the thiazole ring in this compound suggests potential effectiveness against various bacterial strains. A study highlighted the structure-activity relationship (SAR) indicating that electron-withdrawing groups enhance antimicrobial potency, which may apply to this compound due to its chlorobenzyl group .

Anticancer Activity

Thiazole-containing compounds have been extensively studied for their anticancer properties. The presence of the methoxyphenyl group in this compound may contribute to its cytotoxic effects against cancer cell lines. In vitro studies have shown that similar thiazole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer types .

Anticonvulsant Effects

Studies have demonstrated that thiazoles can possess anticonvulsant activity. For instance, certain derivatives have shown significant protective effects in seizure models, indicating that modifications in the molecular structure can lead to enhanced anticonvulsant properties . The specific arrangement of functional groups in 5-(6-((3-Chlorobenzyl)thio)pyridazin-3-yl)-2-(4-methoxyphenyl)-4-methylthiazole may play a crucial role in determining its anticonvulsant efficacy.

Research Findings and Case Studies

- Antimicrobial Study : A systematic evaluation of thiazole derivatives indicated that modifications at the ortho position of the phenyl ring significantly enhance antimicrobial activity against resistant strains of bacteria .

- Anticancer Research : A study on thiazole-based compounds revealed that those with a methoxy group showed improved cytotoxicity against A-431 and Jurkat cell lines, suggesting that the methoxyphenyl substituent could be vital for anticancer activity .

- Anticonvulsant Activity : In a recent study, a series of thiazole analogs were tested for their ability to protect against seizures induced by pentylenetetrazol (PTZ). Compounds with structural similarities to our target compound exhibited promising results, indicating potential for further development in anticonvulsant therapies .

Scientific Research Applications

Scientific Research Applications

- Antimicrobial Activity : Compounds with thiazole and pyridazine rings have shown promising antimicrobial properties. Studies indicate that derivatives of this compound may exhibit activity against a range of bacteria and fungi, making it a candidate for developing new antimicrobial agents.

- Anticancer Research : The structural features of this compound suggest potential anticancer properties. Similar thiazole-containing compounds have been reported to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. Research is ongoing to evaluate the efficacy of this specific compound in cancer models.

- Anti-inflammatory Effects : The presence of the pyridazine moiety is linked to anti-inflammatory activity. Preliminary studies suggest that this compound may modulate inflammatory pathways, providing a basis for its use in treating inflammatory diseases.

- Neuroprotective Properties : Some derivatives of thiazoles and pyridazines have been explored for neuroprotective effects against neurodegenerative diseases. This compound may offer similar benefits, warranting further investigation into its neuroprotective mechanisms.

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of several thiazole derivatives, including similar compounds to 5-(6-((3-Chlorobenzyl)thio)pyridazin-3-yl)-2-(4-methoxyphenyl)-4-methylthiazole. Results indicated significant inhibition against both Gram-positive and Gram-negative bacteria, supporting further development as an antimicrobial agent.

Case Study 2: Anticancer Activity

Research published in a peer-reviewed journal investigated the cytotoxic effects of thiazole-containing compounds on human cancer cell lines. The findings suggested that compounds with structural similarities to 5-(6-((3-Chlorobenzyl)thio)pyridazin-3-yl)-2-(4-methoxyphenyl)-4-methylthiazole exhibited promising anticancer activity, particularly through apoptosis induction mechanisms.

Comparison with Similar Compounds

Structural Features

Core Heterocycles and Substituents:

- Target Compound : Thiazole core with pyridazinyl and 4-methoxyphenyl groups.

- Analog 1 : 5-(6-((2-Chloro-6-fluorobenzyl)thio)pyridazin-3-yl)-2-(4-methoxyphenyl)-4-methylthiazole () differs in benzyl substitution (2-Cl-6-F vs. 3-Cl).

- Triazole Derivatives: Compounds 6l–6s () feature 1,2,4-triazole cores with 4-methoxyphenyl and varied thioether substituents (e.g., thiophene, quinoline).

- Pyrimidinones: Compounds 2d and 2e () have pyrimidinone cores with nitro and methoxyphenylamino groups.

Key Differences :

- The thiazole core in the target compound may confer distinct electronic properties compared to triazoles or pyrimidinones, influencing solubility and binding affinity.

- Substitutions on the benzyl group (Cl, F) or aryl rings (nitro, cyano) modulate steric and electronic effects .

Table 1: Comparison of Yields and Melting Points

Observations :

- Triazole derivatives () exhibit high yields (80–93%), suggesting efficient synthetic routes.

- Pyrimidinones () have higher melting points (~217–228°C), likely due to stronger intermolecular interactions (e.g., hydrogen bonding).

- The target compound’s synthetic route may resemble methods in (thiadiazole cyclization with NaOH/H₂SO₄) or (condensation in ethanol) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.